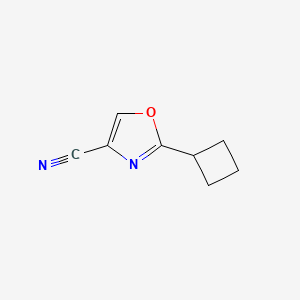
2-Cyclobutyl-1,3-oxazole-4-carbonitrile
Übersicht
Beschreibung
“2-Cyclobutyl-1,3-oxazole-4-carbonitrile” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile and its derivatives has been reported in the literature . The synthesis involves the use of various reagents and reaction conditions. The synthesized compounds were characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile consists of a five-membered oxazole ring with a carbonitrile group at the 4-position and a cyclobutyl group at the 2-position .Physical And Chemical Properties Analysis
2-Cyclobutyl-1,3-oxazole-4-carbonitrile is a liquid at room temperature . Its InChI code is 1S/C8H8N2O/c9-4-7-5-11-8(10-7)6-2-1-3-6/h5-6H,1-3H2 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of 1,3-oxazole-4-carbonitrile, including structures similar to 2-Cyclobutyl-1,3-oxazole-4-carbonitrile, exhibit promising anticancer properties. For example, compounds synthesized with related structural frameworks have shown growth inhibitory and cytostatic activities against sensitive cancer cell lines at submicromolar concentrations. These compounds displayed high selectivity towards leukemia cell lines, with notable antiproliferative and cytostatic selectivity, suggesting their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Antimycobacterial Activity
A study synthesized novel thiourea compounds, including 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, to evaluate their antimycobacterial activities. These compounds were tested against Mycobacterium tuberculosis, including multidrug-resistant strains, showing high activity in vitro and in vivo. This research highlights the potential of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile derivatives in developing new treatments for tuberculosis (Sriram et al., 2007).
Photocycloaddition Reactions
Another aspect of research involving 2-Cyclobutyl-1,3-oxazole-4-carbonitrile and its derivatives focuses on photocycloaddition reactions. These reactions are crucial for synthesizing complex cyclic compounds, which can be valuable in pharmaceutical development and material science (Andresen & Margaretha, 1998).
Synthesis of Heterocyclic Compounds
The reactivity of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile and similar compounds allows for the synthesis of various heterocyclic systems, which are of interest due to their potential biological activities. For instance, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino compounds has led to new heterocyclic systems, highlighting the versatility of these oxazole derivatives in synthesizing compounds with potential pharmacological properties (Kornienko et al., 2014).
Safety And Hazards
The safety data sheet for 2-Cyclobutyl-1,3-oxazole-4-carbonitrile indicates that it may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for the study of 2-Cyclobutyl-1,3-oxazole-4-carbonitrile could involve further exploration of its biological activities. Oxazole derivatives have shown promise in various areas of medicinal chemistry, including as potential anticancer and antiviral agents . Therefore, 2-Cyclobutyl-1,3-oxazole-4-carbonitrile and its derivatives could be valuable tools in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
2-cyclobutyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-7-5-11-8(10-7)6-2-1-3-6/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTIBEWTHCSDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298071 | |
| Record name | 2-Cyclobutyl-4-oxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-1,3-oxazole-4-carbonitrile | |
CAS RN |
1190314-22-7 | |
| Record name | 2-Cyclobutyl-4-oxazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclobutyl-4-oxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)



![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)


![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)